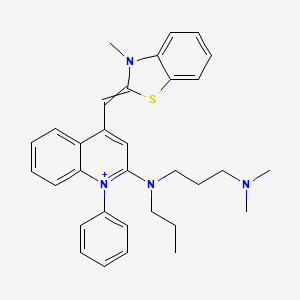![molecular formula C10H6F3NO3 B13678911 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethoxy group and an oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as DMSO or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit virus assembly by interacting with viral proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(trifluoromethyl)-1,3-oxazin-6-one: This compound shares a similar oxazinone ring structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both a trifluoromethoxy group and an oxazinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H6F3NO3 |
|---|---|
Molekulargewicht |
245.15 g/mol |
IUPAC-Name |
2-methyl-7-(trifluoromethoxy)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO3/c1-5-14-8-4-6(17-10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3 |
InChI-Schlüssel |
BZUJHYNCGDFBLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)OC(F)(F)F)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




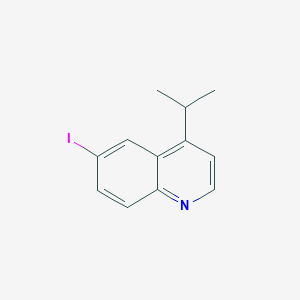

![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)

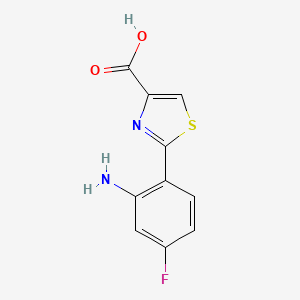

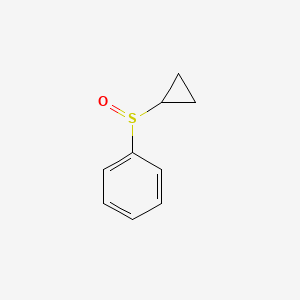
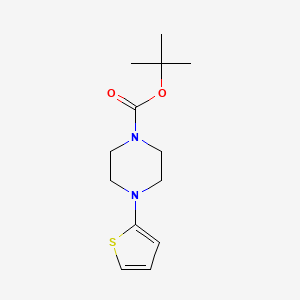
![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
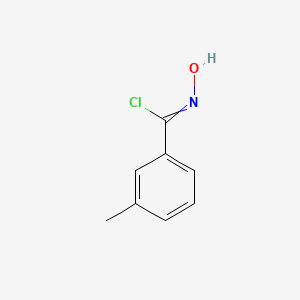
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
